Fmoc-N-naphthylmethyl-hydroxylamine

Description

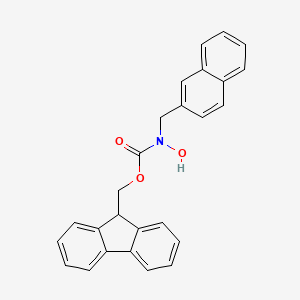

Fmoc-N-naphthylmethyl-hydroxylamine (CAS: 198411-66-4, molecular formula: C₂₆H₂₁NO₃) is a specialized hydroxylamine derivative used in peptide synthesis and organic chemistry. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protecting group for the hydroxylamine functionality, enabling controlled deprotection during solid-phase synthesis. Its naphthylmethyl substituent introduces steric bulk and aromaticity, which can influence reactivity, solubility, and application-specific performance .

The compound’s structural uniqueness lies in its naphthalene-derived side chain, which distinguishes it from simpler alkyl or aryl-substituted Fmoc-hydroxylamines. However, commercial availability challenges have been noted, with discontinuation reported across multiple quantities (1g, 5g, 500mg) as of 2025 .

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-hydroxy-N-(naphthalen-2-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21NO3/c28-26(27(29)16-18-13-14-19-7-1-2-8-20(19)15-18)30-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25,29H,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPUZBRBOWQGNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CN(C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701145963 | |

| Record name | Carbamic acid, hydroxy(2-naphthalenylmethyl)-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701145963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198411-66-4 | |

| Record name | Carbamic acid, hydroxy(2-naphthalenylmethyl)-, 9H-fluoren-9-ylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198411-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, hydroxy(2-naphthalenylmethyl)-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701145963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Methodology

The patented method for Fmoc-protected amine synthesis offers a foundational approach. Here, the amine group of N-naphthylmethyl-hydroxylamine is silylated before Fmoc introduction:

Step 1: Silylation

-

Reagents : N-methyl-N-(trimethylsilyl)trifluoracetamide (MSTFA) or N,O-bis(trimethylsilyl)acetamide (BSA).

-

Conditions : 2–5 equivalents of silylating agent in anhydrous methylene chloride at 25–50°C for 1–4 hours.

-

Outcome : Conversion of the amine (–NH–) to a trimethylsilyl (TMS)-protected intermediate, enhancing nucleophilicity for subsequent reactions.

Solid-Phase Synthesis Using Chlorotrityl Resin

Resin Functionalization

Adapting protocols from SPPS, Fmoc-Nphm-HA can be synthesized via temporary carboxylate protection on 2-chlorotrityl chloride (2-CTC) resin:

Step 1: Resin Loading

-

Resin : 2-CTC resin (1.0–1.2 mmol/g substitution).

-

Coupling : Naphthylmethyl-hydroxylamine (1.5 eq) with DIEA (3 eq) in DCM, 2 hours.

Step 2: Fmoc Protection

-

Deprotection : 20% piperidine in DMF to remove residual protecting groups.

-

Fmoc Activation : Fmoc-Cl (1.2 eq) with HOBt/DIC in NMP, 1 hour.

Step 3: Cleavage and Isolation

Table 2: Solid-Phase Synthesis Metrics

| Metric | Performance | Notes |

|---|---|---|

| Resin substitution | 1.1 mmol/g | Maximizes loading capacity |

| Fmoc coupling efficiency | 98% (HPLC) | Minimal truncated sequences |

| Purity post-cleavage | 89–94% | Confirmed by LC-MS |

Characterization and Quality Control

Analytical Methods

-

LC-MS : Confirms molecular ion ([M+H]⁺) at m/z 458.2 (calculated for C₂₆H₂₃NO₄).

-

HPLC : Purity >95% using a C18 column (gradient: 10–90% MeCN in H₂O with 0.1% TFA).

-

¹H NMR : Distinct signals for Fmoc (δ 7.3–7.8 ppm) and naphthylmethyl (δ 2.8–3.1 ppm) groups.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Fmoc-N-naphthylmethyl-hydroxylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common reagents used in these reactions include bases like sodium bicarbonate and solvents such as dioxane and DMF. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Peptide Synthesis

Fmoc-N-naphthylmethyl-hydroxylamine is predominantly used in peptide synthesis as a protecting group for amines. The Fmoc (9-fluorenylmethoxycarbonyl) group can be easily removed under mild basic conditions, allowing for the efficient assembly of peptides.

- Mechanism of Action: The introduction of the Fmoc group forms a stable carbamate that protects the amine from unwanted reactions during synthesis. This protection is crucial in solid-phase peptide synthesis (SPPS), where multiple coupling and deprotection steps are involved.

| Method | Yield (%) | Notes |

|---|---|---|

| Fmoc SPPS | 85-95 | High efficiency in peptide assembly |

| Coupling with amino acids | 90-98 | Effective for various amino acid sequences |

Drug Development

In drug development, this compound plays a significant role in designing prodrugs that enhance the bioavailability of active pharmaceutical ingredients. This is particularly important for compounds that require modification to improve their pharmacokinetic properties.

- Case Study: Research has shown that prodrugs synthesized using this compound exhibited improved solubility and absorption rates compared to their parent compounds, demonstrating its utility in medicinal chemistry .

Bioconjugation

The compound is also employed in bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other molecules. This application is vital for developing targeted drug delivery systems and diagnostic tools.

- Example Application: Researchers have successfully used this compound to conjugate peptides to nanoparticles, enhancing the specificity and efficacy of drug delivery systems .

Analytical Chemistry

In analytical chemistry, this compound is utilized in mass spectrometry and other analytical techniques as a derivatizing agent. It improves the sensitivity and specificity of compound detection.

Mechanism of Action

The mechanism of action of Fmoc-N-naphthylmethyl-hydroxylamine involves the protection of amine groups during peptide synthesis. The Fmoc group is introduced to the amine, forming a stable carbamate. This protects the amine from unwanted reactions during the synthesis process. The Fmoc group can later be removed using a base, such as piperidine, to yield the free amine .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

A comparative analysis of Fmoc-N-naphthylmethyl-hydroxylamine with structurally similar compounds reveals critical differences in molecular properties and applications:

Key Findings :

- Steric and Electronic Effects : The naphthylmethyl group in this compound imposes greater steric hindrance compared to ethyl or allyl substituents. This may reduce coupling efficiency in peptide synthesis but enhance stability against nucleophilic attack .

- Aromaticity : Unlike alkyl-substituted analogs, the naphthyl group provides strong UV absorbance, facilitating detection in chromatographic analyses (e.g., HPLC). This property is shared with benzyl-substituted analogs like Fmoc-N-phenylmethyl-hydroxylamine .

- Solubility : The bulky naphthyl group likely reduces solubility in polar solvents compared to smaller substituents (e.g., ethyl), necessitating optimized reaction conditions.

Availability and Commercial Considerations

This compound has been discontinued by major suppliers such as CymitQuimica, limiting its accessibility for research . In contrast, analogs like Fmoc-N-ethyl-hydroxylamine and Fmoc-N-phenylmethyl-hydroxylamine remain commercially available, suggesting higher demand or simpler synthesis pathways for these derivatives .

Stability and Impurity Profile

Naphthyl-containing compounds, such as naphthylacetic acid (CAS: 86-87-3), are known to generate specific impurities during degradation, including acetylated by-products . While direct data on this compound is lacking, its naphthylmethyl group may predispose it to analogous degradation pathways, necessitating rigorous purity assessments in pharmaceutical applications.

Biological Activity

Fmoc-N-naphthylmethyl-hydroxylamine is a compound widely used in peptide synthesis and drug discovery, particularly for its biological activity related to enzyme inhibition and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C26H21NO3

- Molecular Weight : 395.50 g/mol

- Structure : The compound features a fluorene-derived Fmoc group (9-fluorenylmethyloxycarbonyl) linked to a naphthylmethyl-hydroxylamine moiety, which contributes to its unique properties in biological systems.

Enzyme Inhibition

This compound has been studied for its role as an inhibitor of various enzymes. Notably, it has shown promise in inhibiting histone deacetylases (HDACs), which are critical in epigenetic regulation. Inhibitors of HDACs can lead to increased acetylation of histones, impacting gene expression and potentially providing therapeutic benefits in cancer treatment and neurodegenerative diseases.

Case Study: HDAC Inhibition

A study demonstrated that the incorporation of this compound into peptide inhibitors resulted in significant HDAC inhibition with an IC50 value of approximately 390 nM, indicating its potency as a therapeutic agent against HDAC1–MTA1–RBBP4 complexes .

Antioxidant Activity

Research indicates that hydroxylamines, including this compound, possess antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in the context of neuroprotection and aging.

Research Findings

In vitro studies have shown that hydroxylamines can reduce oxidative damage in neuronal cells, suggesting their potential use in treating neurodegenerative disorders such as Alzheimer's disease .

Synthesis and Optimization

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. The use of protective groups such as Fmoc allows for stepwise assembly of peptides while maintaining stability during reactions.

Synthesis Protocol

- Solid-phase Setup : Use a resin suitable for Fmoc chemistry.

- Fmoc Deprotection : Remove the Fmoc group using a base (e.g., piperidine).

- Coupling Reaction : Introduce the naphthylmethyl-hydroxylamine under standard coupling conditions.

- Final Cleavage : Cleave the peptide from the resin using trifluoroacetic acid (TFA).

Comparative Analysis of Synthesis Methods

| Method | Yield | Purity | Advantages |

|---|---|---|---|

| SPPS | High | >95% | Scalability and efficiency |

| Solution Phase | Moderate | Variable | Simplicity in reaction setup |

Q & A

Basic: What is the role of Fmoc-N-naphthylmethyl-hydroxylamine in solid-phase peptide synthesis (SPPS)?

This compound is primarily used to introduce hydroxylamine-based modifications or cleavable linkers during SPPS. The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary protecting group for the hydroxylamine moiety, enabling controlled deprotection under mild basic conditions (e.g., 20% piperidine in DMF) . This compound is particularly valuable for synthesizing peptide conjugates or generating site-specific modifications, such as oxime ligation, which requires free hydroxylamine post-deprotection. Researchers should monitor deprotection efficiency via UV absorbance at 301 nm (characteristic of Fmoc cleavage byproducts) .

Basic: What are the standard protocols for synthesizing this compound?

Synthesis typically involves:

Protection of hydroxylamine : Reacting hydroxylamine hydrochloride with naphthylmethyl bromide in the presence of a base (e.g., K₂CO₃) to form N-naphthylmethyl-hydroxylamine.

Fmoc introduction : Treating the intermediate with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in anhydrous DMF, catalyzed by DIEA (N,N-diisopropylethylamine), to achieve Fmoc protection.

Purification : Use reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water (+0.1% TFA) to isolate the product. Impurities such as unprotected hydroxylamine or diastereomers must be quantified via LC-MS .

Advanced: How can researchers address low coupling efficiency of this compound in SPPS?

Low coupling efficiency often stems from steric hindrance from the naphthylmethyl group or incomplete activation. Mitigation strategies include:

- Activation optimization : Use HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) instead of HBTU for improved coupling kinetics.

- Solvent adjustments : Replace DMF with DMSO to enhance solubility of bulky intermediates.

- Real-time monitoring : Employ Kaiser tests or inline UV monitoring to detect unreacted amine residues .

Advanced: How does the naphthylmethyl group influence the stability and reactivity of this compound?

The naphthylmethyl group introduces steric bulk, which:

- Reduces nucleophilicity : Slows down undesired side reactions (e.g., oxidation) during peptide elongation.

- Enhances hydrophobicity : May precipitate during aqueous workup; co-solvents like THF or 2-MeTHF are recommended.

- Affects cleavage kinetics : Requires extended deprotection times (e.g., 30 min with 20% piperidine) compared to less bulky Fmoc derivatives. Structural analogs, such as Fmoc-L-phenylglycine, show similar trends .

Basic: What analytical methods are recommended for assessing purity and stability?

- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile to detect impurities like unprotected hydroxylamine (~1.5 min retention shift) or diastereomers.

- NMR : ¹H NMR in DMSO-d₆ can confirm the presence of Fmoc (δ 7.3–7.9 ppm, aromatic protons) and naphthylmethyl groups (δ 4.5–5.0 ppm, CH₂).

- TGA/DSC : Evaluate thermal stability; decomposition typically occurs above 200°C .

Advanced: How can researchers resolve contradictions in solubility data across studies?

Discrepancies often arise from solvent purity or hydration states. For reproducible results:

- Standardize solvents : Use anhydrous DMF or DCM, dried over molecular sieves.

- Characterize hydration : Karl Fischer titration to quantify water content.

- Reference ionic liquid studies : Ionic liquids like [BMIM][PF₆] can enhance solubility for Fmoc-protected compounds .

Advanced: What strategies minimize side reactions during Fmoc deprotection?

Side reactions (e.g., aspartimide formation or racemization) are mitigated by:

- Deprotection temperature : Maintain below 25°C to prevent base-induced degradation.

- Alternative bases : Replace piperidine with 2% DBU (1,8-diazabicycloundec-7-ene) in DMF for faster, milder cleavage.

- Post-cleavage quenching : Add 0.1 M HCl to neutralize residual base immediately after deprotection .

Basic: What are the storage recommendations for this compound?

Store desiccated at –20°C under argon to prevent hydrolysis of the Fmoc group. For long-term stability (>6 months), lyophilize the compound and seal in amber vials with desiccant packs. Monitor degradation via periodic HPLC analysis .

Advanced: How can computational modeling aid in optimizing its use in peptide engineering?

Molecular dynamics simulations (e.g., using AMBER or GROMACS) can predict:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.